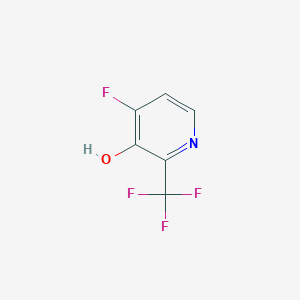

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Overview

Description

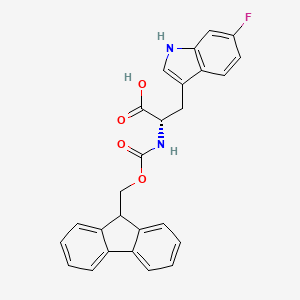

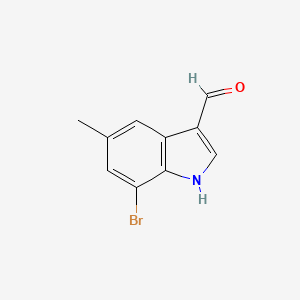

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine, also known as 2-hydroxy-4-(trifluoromethyl)pyridine, bears the structure of 2-pyridone with an electron-deficient trifluoromethyl group at the 4-position of the pyridyl ring . It is a classic example that exists as tautomers .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is C6H3F4NO . It contains a pyridine ring with a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and a hydroxy group at the 3-position .Chemical Reactions Analysis

Trifluoromethylpyridines (TFMPs) are important intermediates in the synthesis of various agrochemical and pharmaceutical compounds . They are used as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

Trifluoromethylpyridines (TFMPs) are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Pharmacophore Design

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine has been explored in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The compound's utility stems from its incorporation into tri- and tetra-substituted imidazole scaffolds, demonstrating significant potency and selectivity in inhibiting the p38 MAP kinase by mimicking ATP binding. The structural features of this compound, particularly the pyridine substituents, contribute to high binding selectivity and potency, highlighting its importance in the development of anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Fluoroalkylation in Aqueous Media

The compound has been discussed in the context of fluoroalkylation reactions in aqueous media, showcasing the evolving field of incorporating fluorinated functionalities into molecules. These functionalities are crucial in pharmaceuticals, agrochemicals, and materials science due to their impact on the physical, chemical, and biological properties of molecules. The review underscores the environmental-friendly and efficient incorporation of fluorinated groups, including fluoroalkylated components, underlining the compound's relevance in green chemistry initiatives (Song, Han, Zhao, & Zhang, 2018).

Metallation of π-Deficient Heteroaromatic Compounds

Research on the metallation of π-deficient heteroaromatic compounds, including the study of 3-fluoropyridine metallation regioselectivity, provides insights into the synthetic versatility of related compounds. The metallation process, particularly with lithium, allows for the selective introduction of substituents, paving the way for synthesizing variously substituted pyridines. This area of study is essential for understanding the chemical behavior and potential applications of fluorinated pyridines in synthetic organic chemistry (Marsais & Quéguiner, 1983).

Safety And Hazards

Trifluoromethylpyridines are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVCKBMMIHYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276546 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine | |

CAS RN |

1227595-03-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)